

Unveiling Bumetrizole Toxicity: A Comparative Guide to In-Silico Prediction Models

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Compound of Interest		
Compound Name:	Bumetrizole	
Cat. No.:	B141658	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-silico models for predicting the toxicity of **Bumetrizole**, a widely used UV absorber. This analysis is supported by available experimental data to offer a clear perspective on the strengths and limitations of current computational approaches.

Bumetrizole, a member of the benzotriazole class of chemical compounds, is extensively used as a UV stabilizer in various materials. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. In recent years, in-silico methods have emerged as crucial tools for rapid and cost-effective toxicity assessment. This guide delves into the validation of these computational models for predicting **Bumetrizole**'s toxicity, offering a valuable resource for risk assessment and the development of safer alternatives.

Executive Summary of In-Silico Model Performance

The validation of in-silico models for predicting **Bumetrizole** toxicity reveals a varied landscape of applicability and predictive power. While comprehensive, direct validation studies for **Bumetrizole** are not always publicly available, the evaluation of models for structurally similar benzotriazoles provides valuable insights.



In-Silico Model/Software	Predicted Endpoint(s)	Validation Status for Bumetrizole/Benzot riazoles	Key Findings
EPI Suite™	Physicochemical properties, environmental fate, ecotoxicity	Mentioned in GreenScreen® assessment for Bumetrizole; direct validation data not found.	Widely used for screening-level assessment.[1][2]
ECOSAR™	Aquatic toxicity	Mentioned in GreenScreen® assessment; validated for benzotriazoles in the CADASTER project.[3][4][5]	Generally provides reliable estimates for aquatic toxicity of benzotriazoles, especially for screening purposes. [6][7][8]
EAWAG-BBD	Biodegradation pathways	Mentioned in GreenScreen® assessment; predicts plausible microbial degradation pathways.[9][10]	Useful for assessing environmental persistence; validation is based on a rule-based system derived from experimental data for a wide range of compounds.[11][12] [13]
CADASTER QSAR Models	Aquatic toxicity	Validated for a series of (benzo)triazoles, including compounds structurally related to Bumetrizole.[3][4]	Consensus models demonstrated good predictive capability for the toxicity of benzotriazoles to algae, daphnia, and fish.[3][4][14]



Derek Nexus	Mutagenicity, Skin Sensitization, etc.	General-purpose expert rule-based system; specific validation for Bumetrizole not found.	Widely used in the pharmaceutical industry for identifying potential toxicophores. [15][16]
Sarah Nexus	Mutagenicity	Statistical-based model; specific validation for Bumetrizole not found.	Often used in conjunction with rule-based systems like Derek Nexus for a more comprehensive assessment.
TOPKAT	Various toxicological endpoints	Commercial QSAR software; specific public validation for Bumetrizole not found.	Offers predictions for a range of endpoints including acute and chronic toxicity.[17]

Experimental Protocols for Toxicity Assessment

The validation of in-silico models relies on robust experimental data. The following are summaries of typical experimental protocols used to assess the toxicity of chemicals like **Bumetrizole**.

Acute Oral Toxicity (as per OECD Guideline 423)

- Test Animals: Typically, adult female rats are used.
- Dosage: A single oral dose of the test substance is administered. The starting dose is selected based on available information about the substance's toxicity.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
- Endpoint: The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test population, is
 determined. For **Bumetrizole**, the oral LD50 in rats is reported to be >2000 mg/kg, indicating
 low acute toxicity.





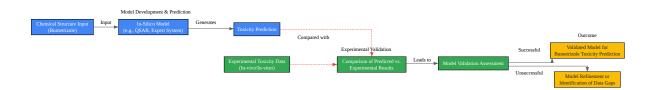
Aquatic Toxicity Testing (as per OECD Guidelines 201, 202, and 203)

- Test Organisms: Freshwater algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Oncorhynchus mykiss) are used to represent different trophic levels.
- Exposure: Organisms are exposed to a range of concentrations of the test substance in a controlled laboratory setting.
- Endpoints:
 - Algae (OECD 201): Inhibition of growth over a 72-hour period (EC50).
 - Daphnia (OECD 202): Immobilization over a 48-hour period (EC50).
 - Fish (OECD 203): Mortality over a 96-hour period (LC50).
- Data Analysis: The concentration-response data is used to calculate the effective concentration (EC50) or lethal concentration (LC50) that causes the specified effect in 50% of the test organisms.

In-Silico Modeling and Validation Workflow

The process of using and validating in-silico models for toxicity prediction follows a structured workflow.





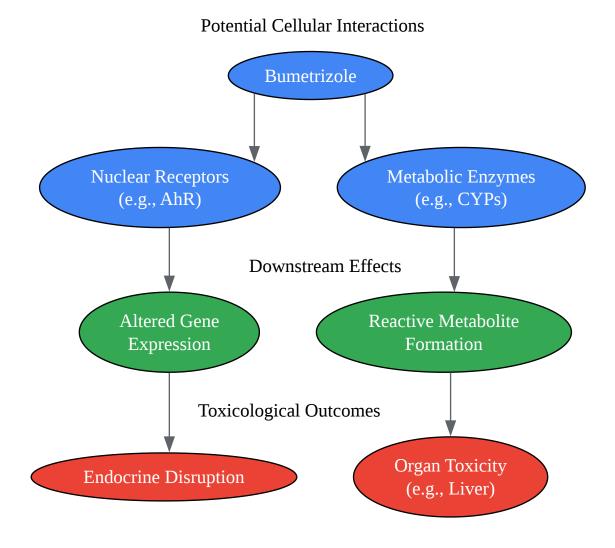
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A simplified workflow for in-silico model validation.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for **Bumetrizole** toxicity are not extensively detailed in the public domain, benzotriazoles, as a class, are known to have the potential to interact with various biological pathways. In-silico models can help to predict these interactions.





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Predicted interaction pathways for **Bumetrizole** toxicity.

Discussion and Future Perspectives

The available data indicates that while in-silico models are valuable tools for screening the potential toxicity of **Bumetrizole**, there is a clear need for more direct and comprehensive validation studies. The CADASTER project serves as a good example of how QSAR models can be effectively validated for a class of chemicals like benzotriazoles.[3][4] For commercially available software, the lack of publicly accessible, detailed validation studies for specific compounds like **Bumetrizole** remains a limitation.

Future efforts should focus on:



- Generating more high-quality experimental toxicity data for **Bumetrizole** to serve as a robust basis for model validation.
- Conducting and publishing direct validation studies of various in-silico models for Bumetrizole.
- Developing integrated testing strategies that combine in-silico predictions with targeted invitro and in-vivo assays to improve the accuracy and efficiency of toxicity assessment.

By addressing these gaps, the scientific community can enhance the reliability of in-silico models and further promote their use in regulatory decision-making, ultimately contributing to the development of safer chemical products.

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